molecular formula C7H8N4O2 B563165 Paraxanthine-1-methyl-d3 CAS No. 188297-90-7

Paraxanthine-1-methyl-d3

Cat. No. B563165
CAS RN: 188297-90-7
M. Wt: 183.185
InChI Key: QUNWUDVFRNGTCO-BMSJAHLVSA-N
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Description

Paraxanthine-1-methyl-d3 is an adenosine receptor ligand and a major metabolite of caffeine . It is an off-white to pale yellow solid . The molecular formula is C7H5D3N4O2 and the molecular weight is 183.18 .


Synthesis Analysis

Paraxanthine is a metabolite of caffeine and acts as an inhibitor of phosphodiesterase 9 (PDE9) and an antagonist of adenosine receptors A1 and A2 . A study showed that the mutant bacterial N-demethylase NdmA4 with its partner reductase NdmD is capable of producing paraxanthine as the major metabolite from caffeine .


Molecular Structure Analysis

The molecular formula of Paraxanthine-1-methyl-d3 is C7H5D3N4O2 . The average mass is 183.182 Da and the monoisotopic mass is 183.083557 Da .


Physical And Chemical Properties Analysis

Paraxanthine-1-methyl-d3 is an off-white to pale yellow solid . It is soluble in DMSO and Methanol . The melting point is 297-299°C .

Scientific Research Applications

Biocatalytic Production

Paraxanthine, a purine alkaloid derivative of caffeine, is a high-value biochemical with several applications in the pharmaceutical and cosmetic industries . The biocatalytic production of Paraxanthine has been studied extensively. The mutant bacterial N-demethylase NdmA4 with its partner reductase NdmD is capable of producing paraxanthine as the major metabolite from caffeine .

Pharmaceutical Industry

Paraxanthine has several applications in the pharmaceutical industry . However, the chemical synthesis of paraxanthine requires harsh conditions and frequently results in low yield mixtures of non-specifically N-methylated compounds .

Cosmetic Industry

In the cosmetic industry, Paraxanthine is used due to its high-value biochemical properties . The production of Paraxanthine from caffeine by means of whole-cell biocatalysts has been reported .

Neurological Disorders

Paraxanthine is a major metabolite of caffeine and has been studied as a protective agent against Alzheimer’s and Parkinson’s disease . It has been studied in the solid state and protein–ligand complex .

Treatment of Post-COVID Symptoms

Paraxanthine has been identified as a promising drug for the treatment of post-COVID 2019 anosmia and ageusia . The relationship between the unusual structural disorder and the propensity to form a specific system of non-covalent bonds was analyzed .

Analytical Standards

Paraxanthine-1-methyl-d3 is used in Neurology Research Chemicals and Analytical Standards . It provides highly accurate and reliable data analysis .

Mechanism of Action

Target of Action

Paraxanthine-1-methyl-d3, a derivative of caffeine, primarily targets adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . They play a crucial role in biochemical processes like energy transfer and signal transduction .

Mode of Action

Paraxanthine-1-methyl-d3 acts as an antagonist of adenosine receptors . It binds to these receptors and blocks their activation by adenosine . This blockage affects various body systems, including the central nervous system, where it exerts a stimulatory effect .

Biochemical Pathways

Paraxanthine-1-methyl-d3 is a metabolite of caffeine . After ingestion, about 84% of caffeine is metabolized into paraxanthine by hepatic cytochrome P450, which removes a methyl group from the N3 position of caffeine . Once formed, paraxanthine can be further metabolized through various pathways .

Pharmacokinetics

The pharmacokinetic parameters for paraxanthine are similar to those for caffeine . It is characterized by rapid and complete gastrointestinal absorption . Less than 2% of caffeine administered is excreted unchanged in human urine .

Result of Action

Like caffeine, paraxanthine is a psychoactive central nervous system (CNS) stimulant . It increases glutamate and dopamine release by potentiating nitric oxide signaling . It also acts as a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9) activity .

Action Environment

The action of Paraxanthine-1-methyl-d3 can be influenced by various environmental factors. For instance, dietary constituents, including broccoli and herbal tea, as well as alcohol, have been shown to modify its plasma pharmacokinetics . Furthermore, conditions such as obesity, physical exercise, diseases, and particularly smoking can affect its elimination due to either stimulation or inhibition of CYP1A2 .

Future Directions

Paraxanthine-1-methyl-d3 is the labelled analogue of Paraxanthine . It is a metabolite of caffeine, and also acts as an inhibitor of phosphodiesterase 9 (PDE9) and an antagonist of adenosine receptors A1 and A2 . This suggests potential future directions in the study of its effects and applications.

properties

IUPAC Name

7-methyl-1-(trideuteriomethyl)-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNWUDVFRNGTCO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731416
Record name 7-Methyl-1-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paraxanthine-1-methyl-d3

CAS RN

188297-90-7
Record name 7-Methyl-1-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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